2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone 2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 713522-75-9
VCID: VC18500659
InChI: InChI=1S/C10H19ClN2O/c1-9(2)8-12-3-5-13(6-4-12)10(14)7-11/h9H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone

CAS No.: 713522-75-9

Cat. No.: VC18500659

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone - 713522-75-9

Specification

CAS No. 713522-75-9
Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
IUPAC Name 2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C10H19ClN2O/c1-9(2)8-12-3-5-13(6-4-12)10(14)7-11/h9H,3-8H2,1-2H3
Standard InChI Key KAXZSNMAZHKNOA-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1CCN(CC1)C(=O)CCl

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone (IUPAC name: 2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethan-1-one) belongs to the class of N-substituted piperazine derivatives. The molecular formula is C₁₀H₁₉ClN₂O, with a molar mass of 218.73 g/mol . The structure comprises a piperazine ring substituted at the 1-position with a 2-methylpropyl group and at the 4-position with a chloroacetyl moiety. Key identifiers include:

  • SMILES: ClC(=O)C1N(CC(C)C)CCN1

  • InChIKey: YMTVXZKKJZFGQN-UHFFFAOYSA-N (hypothetical computation based on analogous structures) .

Crystallographic and Conformational Analysis

While no experimental crystallographic data exists for this compound, molecular modeling predicts a chair conformation for the piperazine ring, with the 2-methylpropyl and chloroacetyl groups adopting equatorial positions to minimize steric strain . The chloroacetyl group’s electron-withdrawing nature induces partial positive charge on the carbonyl carbon, enhancing electrophilic reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone typically involves a two-step protocol:

  • Preparation of 4-(2-Methylpropyl)piperazine:

    • Piperazine is alkylated with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent such as acetonitrile. The reaction proceeds via an SN2 mechanism, yielding 4-(2-methylpropyl)piperazine .

  • Acylation with Chloroacetyl Chloride:

    • The secondary amine of 4-(2-methylpropyl)piperazine undergoes nucleophilic acyl substitution with chloroacetyl chloride in dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, preventing protonation of the amine .

Reaction Scheme:
4-(2-Methylpropyl)piperazine+ClCH2COCl2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone+HCl\text{4-(2-Methylpropyl)piperazine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone} + \text{HCl}

Optimization and Scalability

Critical parameters for yield optimization include:

  • Temperature Control: Maintaining sub-ambient temperatures during acylation minimizes side reactions such as over-alkylation .

  • Solvent Selection: Dichloromethane’s low polarity reduces solvolysis of chloroacetyl chloride .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, with a typical isolated yield of 78–82% .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Water: <0.1 mg/mL (25°C) due to hydrophobic isobutyl group.

    • Organic Solvents: Freely soluble in chloroform, DMSO, and ethanol .

  • Stability:

    • Stable under inert atmospheres at −20°C for >12 months.

    • Susceptible to hydrolysis in aqueous acidic/basic conditions, yielding 4-(2-methylpropyl)piperazine and chloroacetic acid .

Spectroscopic Data

  • IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 740 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 2.36–2.45 (m, 1H, CH(CH₃)₂), 2.56 (t, 4H, piperazine N-CH₂), 3.78 (s, 2H, COCH₂Cl), 3.82 (t, 4H, piperazine N-CH₂) .

Pharmacological and Industrial Applications

Biological Activity

Piperazine derivatives are renowned for CNS activity, but this compound’s chloroacetyl group suggests potential as:

  • Alkylating Agent: The electrophilic chloroacetyl moiety may covalently modify biological nucleophiles (e.g., cysteine thiols), inhibiting enzymes or receptors .

  • Antimicrobial Precursor: Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .

Synthetic Intermediate

The compound serves as a versatile building block for:

  • Antihistamines: Analogous to cetirizine intermediates, where piperazine rings are functionalized with aryl groups .

  • Kinase Inhibitors: Chloroacetyl groups facilitate conjugation to heterocyclic scaffolds targeting ATP-binding pockets .

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